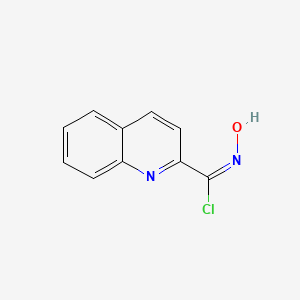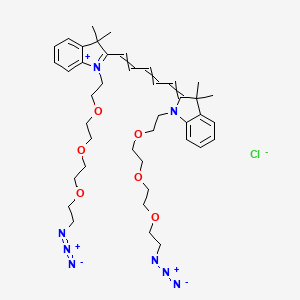![molecular formula C22H20BrNO5 B14097665 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097665.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a brominated phenol, a methoxy group, and a chromeno-pyrrole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The formation of the chromeno-pyrrole structure can be achieved through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as the development of more efficient catalysts for the cyclization and butylation reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the chromeno-pyrrole structure provides the necessary rigidity and orientation for effective interaction. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(3-Bromo-4-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the hydroxyl group, which may impact its solubility and reactivity.
1-(3-Hydroxy-4-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the bromine atom, which may reduce its potential for substitution reactions.
Uniqueness
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring, which provides a versatile platform for further chemical modifications and enhances its potential for diverse applications.
Propiedades
Fórmula molecular |
C22H20BrNO5 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20BrNO5/c1-3-4-9-24-18(12-10-14(23)20(26)16(11-12)28-2)17-19(25)13-7-5-6-8-15(13)29-21(17)22(24)27/h5-8,10-11,18,26H,3-4,9H2,1-2H3 |
Clave InChI |
ZCUXWUDOJLEVOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097612.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14097616.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)
![4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B14097621.png)
![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)
![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)

![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)
![3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097638.png)

![1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097644.png)
![N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B14097646.png)
